3-(2,5-Difluorophenyl)-4-methylbenzoic acid
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Overview
Description
3-(2,5-Difluorophenyl)-4-methylbenzoic acid is an aromatic carboxylic acid derivative characterized by the presence of two fluorine atoms on the phenyl ring and a methyl group on the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluorophenyl)-4-methylbenzoic acid typically involves the introduction of fluorine atoms onto the phenyl ring followed by the formation of the benzoic acid structure. One common method is the Friedel-Crafts acylation reaction, where 2,5-difluorobenzoyl chloride reacts with toluene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes with optimized reaction parameters to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Difluorophenyl)-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid, resulting in the formation of 3-(2,5-Difluorophenyl)-4-carboxybenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(2,5-Difluorophenyl)-4-carboxybenzoic acid.
Reduction: 3-(2,5-Difluorophenyl)-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,5-Difluorophenyl)-4-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,5-Difluorophenyl)-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Difluorophenyl)-4-methylbenzoic acid
- 3-(2,6-Difluorophenyl)-4-methylbenzoic acid
- 3-(2,5-Difluorophenyl)-4-ethylbenzoic acid
Uniqueness
3-(2,5-Difluorophenyl)-4-methylbenzoic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to other difluorophenyl derivatives, this compound may exhibit distinct properties in terms of stability, solubility, and interaction with biological targets.
Properties
IUPAC Name |
3-(2,5-difluorophenyl)-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-8-2-3-9(14(17)18)6-11(8)12-7-10(15)4-5-13(12)16/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOQRKBQOAJEIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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